molecular formula C5H6BrNO2S2 B13231380 (3-Bromothiophen-2-yl)methanesulfonamide

(3-Bromothiophen-2-yl)methanesulfonamide

Cat. No.: B13231380
M. Wt: 256.1 g/mol
InChI Key: CJANCGIDWNRUNG-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methanesulfonamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a methanesulfonamide group attached to the second position. It has the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods

Industrial production methods for (3-Bromothiophen-2-yl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and sulfonamide introduction steps, with optimizations for yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.

    Coupling: Palladium(0) catalysts and boronic acids in the presence of bases such as potassium phosphate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Coupling: Biaryl compounds or other coupled products.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

(3-Bromothiophen-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromothiophen-2-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C5H6BrNO2S2

Molecular Weight

256.1 g/mol

IUPAC Name

(3-bromothiophen-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6BrNO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)

InChI Key

CJANCGIDWNRUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CS(=O)(=O)N

Origin of Product

United States

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